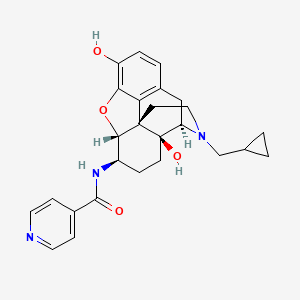
Mu opioid receptor antagonist 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mu opioid receptor antagonist 5 is a compound that specifically targets the mu opioid receptor, a type of G protein-coupled receptor. This receptor is primarily involved in mediating the effects of opioids, including pain relief, euphoria, and respiratory depression. By blocking the mu opioid receptor, this compound can inhibit the effects of opioid agonists, making it a valuable tool in both research and clinical settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of mu opioid receptor antagonist 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a suitable starting material with a reagent such as sodium hydride in a solvent like dimethylformamide at a temperature of around 0°C to 25°C.
Formation of Intermediate B: Intermediate A is then reacted with a halogenating agent such as thionyl chloride in the presence of a base like triethylamine at a temperature of around 0°C to 25°C.
Coupling Reaction: Intermediate B is coupled with a suitable nucleophile in the presence of a catalyst such as palladium on carbon at a temperature of around 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to improve efficiency and reduce costs.
化学反应分析
Types of Reactions: Mu opioid receptor antagonist 5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Thionyl chloride in dichloromethane at 0°C to 25°C.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or azides.
科学研究应用
Mu opioid receptor antagonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the mu opioid receptor and to develop new opioid receptor ligands.
Biology: Used to investigate the role of the mu opioid receptor in various physiological processes, including pain perception, reward, and addiction.
Medicine: Used in the development of new treatments for opioid use disorder, pain management, and other conditions involving the mu opioid receptor.
Industry: Used in the production of new pharmaceuticals targeting the mu opioid receptor.
作用机制
Mu opioid receptor antagonist 5 exerts its effects by binding to the mu opioid receptor and preventing the activation of the receptor by opioid agonists. This binding inhibits the downstream signaling pathways that are normally activated by the receptor, including the inhibition of adenylate cyclase and the activation of potassium channels. By blocking these pathways, this compound can reduce the effects of opioids, such as pain relief and euphoria, and prevent opioid-induced respiratory depression.
相似化合物的比较
Mu opioid receptor antagonist 5 can be compared with other similar compounds, such as naloxone and naltrexone. While all three compounds are mu opioid receptor antagonists, they differ in their pharmacokinetic properties and clinical applications:
Naloxone: Has a rapid onset of action and is used primarily for the emergency treatment of opioid overdose.
Naltrexone: Has a longer duration of action and is used for the treatment of opioid use disorder and alcohol dependence.
This compound: May have unique properties that make it suitable for specific research or clinical applications, such as a different binding affinity or selectivity for the mu opioid receptor.
By understanding the unique properties and applications of this compound, researchers and clinicians can better utilize this compound in their work.
属性
分子式 |
C26H29N3O4 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H29N3O4/c30-19-4-3-17-13-20-26(32)8-5-18(28-24(31)16-6-10-27-11-7-16)23-25(26,21(17)22(19)33-23)9-12-29(20)14-15-1-2-15/h3-4,6-7,10-11,15,18,20,23,30,32H,1-2,5,8-9,12-14H2,(H,28,31)/t18-,20-,23+,25+,26-/m1/s1 |
InChI 键 |
XQWZTPWKACKUMJ-HJUABUFYSA-N |
手性 SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CC=NC=C7)OC5=C(C=C4)O)O |
规范 SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=NC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















